(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid
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Overview
Description
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid: is a chemical compound with the molecular formula C11H11BrO5 and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, a formyl group, and a phenoxyacetic acid moiety. It is used primarily as a research chemical and building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid typically involves the bromination of a suitable phenol derivative followed by formylation and subsequent etherification. The reaction conditions often require the use of bromine or a brominating agent, a formylating agent such as paraformaldehyde, and an ethylating agent like ethyl iodide.
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: (2-Bromo-6-ethoxy-4-carboxyphenoxy)acetic acid.
Reduction: (2-Bromo-6-ethoxy-4-hydroxymethylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Comparison with Similar Compounds
Comparison: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenoxyacetic acid backbone.
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXPOMCAVDRYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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